5-(2-Thienylthio)thiophene-2-sulfonamide
Overview
Description
The compound 5-(2-Thienylthio)thiophene-2-sulfonamide is a thiophene sulfonamide derivative, which is a class of compounds known for their diverse biological activities. These compounds have been studied for their potential as ocular hypotensive agents, urease inhibitors, antibacterial agents, and in the context of carbonic anhydrase inhibition . The thiophene moiety is a common structural feature in various pharmacologically active compounds, and the introduction of a sulfonamide group can significantly alter the chemical and biological properties of these molecules.
Synthesis Analysis
The synthesis
Scientific Research Applications
Synthesis and Biological Activity
- 5-(2-Thienylthio)thiophene-2-sulfonamide derivatives have been synthesized using various methods, including Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions. These compounds demonstrate potent urease inhibition activity and have been evaluated for hemolytic and antibacterial activities. For instance, 5-Phenylthiophene-2-sulfonamide showed significant urease inhibition, outperforming standard compounds like thiourea (Noreen et al., 2017).
Interaction with Surfactants
- The solubilization and interaction of thiophene derivatives like 5-(2-(benzyloxy) phenyl) thiophene-2-sulfonamide (BPTS) and 5-bromothiophene-2-sulfonamide (BTS) with micellar solutions of surfactants have been studied extensively. These interactions, investigated using electrical conductivity and UV–vis spectroscopy, provide insights into the thermodynamics and solubilization behaviors of these compounds in different media (Saeed et al., 2017).
Antitumor and Antibacterial Agents
- Compounds derived from thiophene sulfonamides have been synthesized and evaluated for their antitumor and antibacterial properties. For example, carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and other derivatives showed significant activity against various cancer cell lines and exhibited high antibacterial activity against both Gram-positive and Gram-negative bacteria (Hafez et al., 2017).
Cytotoxicity Studies
- The cytotoxicity of thiophene sulfonamide derivatives has been studied against various cell lines, including human fibrosarcoma, mouse hepatoma, and human breast adenocarcinoma. These studies help in understanding the potential of these compounds in cancer therapy (Arsenyan et al., 2016).
Carbonic Anhydrase Inhibition
- Thiophene-based sulfonamides, including derivatives of 5-(2-Thienylthio)thiophene-2-sulfonamide, have been investigated for their inhibitory effects on carbonic anhydrase I and II isoenzymes. These studies are crucial for the development of therapeutic agents targeting these enzymes, which play vital roles in physiological processes (Alım et al., 2020).
Inhibition of Lactoperoxidase
- Some derivatives of thiophene-2-sulfonamide, including 5-(2-thienylthio) thiophene-2-sulfonamide, have been evaluated for their effects on the enzymatic activity of lactoperoxidase. This research provides insights into the potential therapeutic applications of these compounds in modulating immune system enzymes (Köksal, 2019).
Molecular and Optical Properties
- Studies on thiophene sulfonamide derivatives have included computational analysis of their structural and molecular orbitals, as well as their optical and thermodynamic parameters. This research aids in understanding the chemical properties and potential applications of these compounds in various scientific domains (Mubarik et al., 2021).
properties
IUPAC Name |
5-thiophen-2-ylsulfanylthiophene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S4/c9-15(10,11)8-4-3-7(14-8)13-6-2-1-5-12-6/h1-5H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUARFWFATPFBOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)SC2=CC=C(S2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381233 | |
Record name | 5-[(Thiophen-2-yl)sulfanyl]thiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Thienylthio)thiophene-2-sulfonamide | |
CAS RN |
63033-64-7 | |
Record name | 5-[(Thiophen-2-yl)sulfanyl]thiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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